- Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device, China, , ,
Cas no 97511-04-1 (3-Bromodibenzothiophene)

3-Bromodibenzothiophene structure
Nome do Produto:3-Bromodibenzothiophene
3-Bromodibenzothiophene Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-BROMODIBENZOTHIOPHENE
- 3-Bromodibenzo[b,d]thiophene
- 3-bromo-dibenzothiophene
- FDPBPKDNWCZVQR-UHFFFAOYSA-N
- 3-Bromodibenzothiophene (ACI)
- F18747
- SY237587
- SCHEMBL258838
- 97511-04-1
- SB66893
- DA-21007
- XDA51104
- 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene
- 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- B5452
- 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene
- Dibenzothiophene,3-bromo-
- AKOS027322912
- CS-0155956
- AS-57871
- MFCD11052997
- 3-Bromodibenzothiophene
-
- MDL: MFCD11052997
- Inchi: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
- Chave InChI: FDPBPKDNWCZVQR-UHFFFAOYSA-N
- SMILES: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3
Propriedades Computadas
- Massa Exacta: 261.94518g/mol
- Massa monoisotópica: 261.94518g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 0
- Complexidade: 218
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.1
- Superfície polar topológica: 28.2
Propriedades Experimentais
- Densidade: 1.611±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 97.0 to 101.0 deg-C
- Solubilidade: Insuluble (1.8E-4 g/L) (25 ºC),
3-Bromodibenzothiophene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-1G |
3-Bromodibenzothiophene |
97511-04-1 | >98.0%(GC) | 1g |
¥525.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-250mg |
3-Bromodibenzo[b,d]thiophene |
97511-04-1 | 98% | 250mg |
¥84.0 | 2022-10-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-5G |
3-Bromodibenzothiophene |
97511-04-1 | >98.0%(GC) | 5g |
¥1750.00 | 2024-04-15 | |
abcr | AB495179-5 g |
3-Bromodibenzo[b,d]thiophene; . |
97511-04-1 | 5g |
€230.90 | 2023-04-19 | ||
abcr | AB495179-25 g |
3-Bromodibenzo[b,d]thiophene; . |
97511-04-1 | 25g |
€642.10 | 2023-04-19 | ||
eNovation Chemicals LLC | Y1190849-5g |
3-Bromodibenzothiophene |
97511-04-1 | 97% | 5g |
$180 | 2023-09-01 | |
A2B Chem LLC | AB53240-1g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 1g |
$19.00 | 2024-07-18 | |
1PlusChem | 1P003AUW-10g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 10g |
$160.00 | 2024-04-19 | |
1PlusChem | 1P003AUW-250mg |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 250mg |
$6.00 | 2024-04-19 | |
A2B Chem LLC | AB53240-10g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 10g |
$146.00 | 2024-07-18 |
3-Bromodibenzothiophene Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Solvents: 1,2-Dichloroethane ; rt → 80 °C; 6 h, 80 °C
1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled
1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Bromine Catalysts: Iodine Solvents: Chloroform ; cooled; 2 h, cooled; 2 h, rt
1.2 Reagents: Sodium bisulfite
1.2 Reagents: Sodium bisulfite
Referência
- Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof, China, , ,
Método de produção 3
Condições de reacção
Referência
- Preparation of spiro compound for organic electric element and electronic device, Korea, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
Referência
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 2 °C; 100 min, 5 - 8 °C; 8 °C → -5 °C
1.2 Reagents: Diethyl ether ; 25 min, -5 °C
1.2 Reagents: Diethyl ether ; 25 min, -5 °C
Referência
- Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same, United States, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C
Referência
- Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine ExchangeOrganic Letters, 2016, 18(21), 5756-5759,
Método de produção 7
Condições de reacção
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
Referência
- Synthesis of substituted dibenzothiophene compound, China, , ,
Método de produção 8
Condições de reacção
Referência
- Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide sourceGreen Chemistry, 2023, 25(16), 6194-6199,
Método de produção 9
Condições de reacção
1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
Referência
- Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium saltChemical Communications (Cambridge, 2017, 53(20), 2918-2921,
Método de produção 10
Condições de reacção
Referência
- Product class 6: dibenzothiophenesScience of Synthesis, 2001, 10, 211-263,
Método de produção 11
Condições de reacção
1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
Referência
- A process for preparing diaryl thioethers, China, , ,
Método de produção 12
Condições de reacção
Referência
- Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof, Korea, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials, China, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; < 5 °C; 30 min, < 5 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt
Referência
- Preparation of 3-bromodibenzothiophene, China, , ,
Método de produção 15
Condições de reacção
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ; 16 h, rt
Referência
- Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplingsChemical Science, 2017, 8(4), 2885-2889,
Método de produção 16
Condições de reacção
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 12 h, 140 °C
Referência
- Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO CatalysisOrganic Letters, 2018, 20(17), 5439-5443,
Método de produção 17
Condições de reacção
1.1 Reagents: Nitrosylsulfuric acid , Copper bromide (CuBr) , Hydrogen bromide
Referência
- Synthesis of monoamino and monohydroxydibenzothiophenesJournal of Heterocyclic Chemistry, 1985, 22(1), 215-18,
Método de produção 18
3-Bromodibenzothiophene Raw materials
- Benzenesulfonic acid,4-methyl-, ion(1-)
- 3-Dibenzothiophenamine
- 4-Bromo-2-(methylsulfinyl)-1,1′-biphenyl
- Benzenamine, 4-bromo-2-(phenylthio)-
- Borate(1-),tetrafluoro-
- 3-Bromodibenziodolium
- Dibenzothiophene
- 3-Bromodibenzothiophene 5,5-Dioxide
- 1,1'-Biphenyl, 4'-bromo-2-(methylsulfinyl)-
- [1,1'-Biphenyl]-2-thiol, 4'-bromo-
- 4-Bromo-2-(phenylthio)benzenediazonium
3-Bromodibenzothiophene Preparation Products
3-Bromodibenzothiophene Literatura Relacionada
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
97511-04-1 (3-Bromodibenzothiophene) Produtos relacionados
- 2418668-17-2(N-(4-aminooxan-4-yl)methyl-2-(4-methylphenyl)sulfanylpropanamide hydrochloride)
- 2418670-86-5(5-(azidomethyl)-3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-methylbenzoic acid)
- 872292-28-9(2-propylcyclopentan-1-ol)
- 1154942-47-8(6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one)
- 1090444-22-6((4-Hydroxypiperidin-1-yl)(pyridin-2-yl)methanone)
- 2034616-92-5(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}quinolin-2-ol)
- 1359401-59-4(6-chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine)
- 2241142-51-6(Lithium(1+) ion 2-[(1-methylazetidin-3-yl)oxy]acetate)
- 1806729-32-7(3-(Difluoromethyl)-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine)
- 1806829-39-9(3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-acetonitrile)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97511-04-1)3-Bromodibenzothiophene

Pureza:99%/99%
Quantidade:10g/25g
Preço ($):180.0/378.0